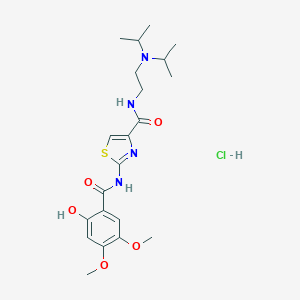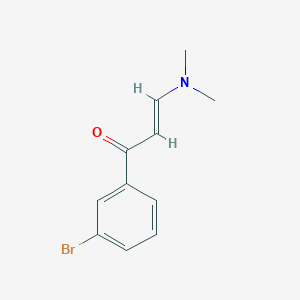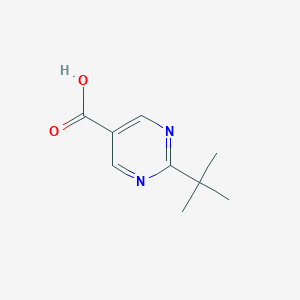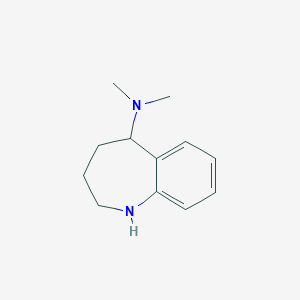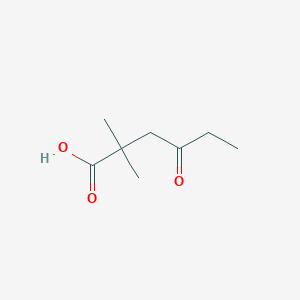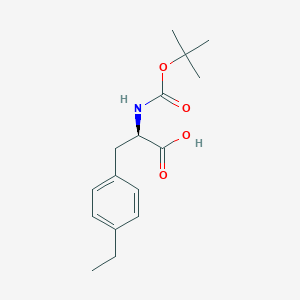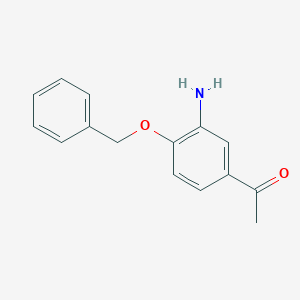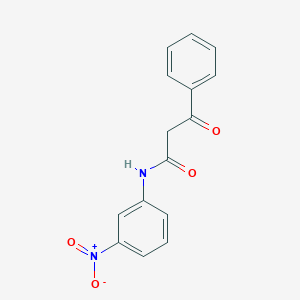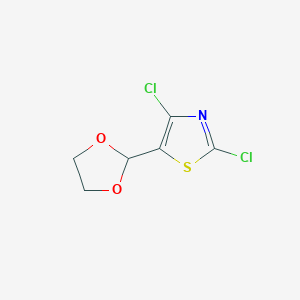
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Descripción general
Descripción
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both a thiazole and a dioxolane ring. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is not fully understood. However, it is believed to interact with various biological targets, including enzymes and proteins. This interaction can result in the inhibition or activation of these targets, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have an effect on the central nervous system, including the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole. Some possible areas of research include the development of new pharmaceuticals and agrochemicals, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as materials science and electronics.
In conclusion, 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its potential for future research is vast. As with all chemicals, it should be handled with care and disposed of properly to ensure the safety of researchers and the environment.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has numerous applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNOZYDMRHICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

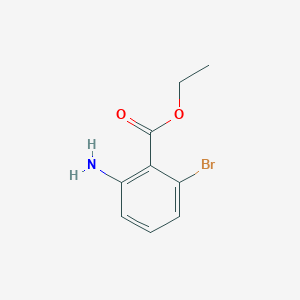
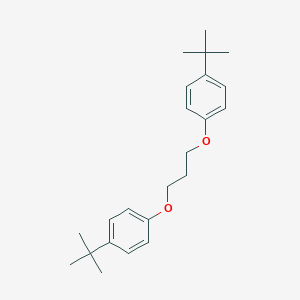
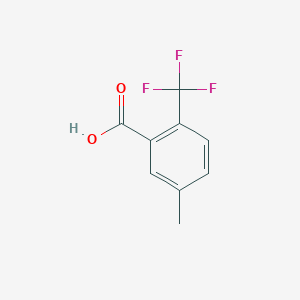
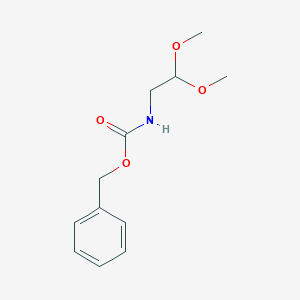
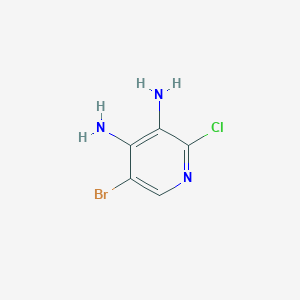
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
